Molecular Weight and Physicochemical Differentiation vs. the o-Tolyl Analog
The target compound (C21H20FN3O, MW 349.4 g/mol) incorporates a 4-fluoro-3-methylphenyl moiety that provides a distinct physicochemical signature compared to the non-fluorinated o‑tolyl analogue N-([2,4'-bipyridin]-4-ylmethyl)-3-(o-tolyl)propanamide (C21H21N3O, MW 331.4 g/mol) . This results in a mass difference of +18.0 Da and an increase in overall lipophilicity, which can influence membrane permeability and protein binding.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 349.4 g/mol |
| Comparator Or Baseline | 331.4 g/mol (N-([2,4'-bipyridin]-4-ylmethyl)-3-(o-tolyl)propanamide, CAS 2034578-70-4) |
| Quantified Difference | +18.0 Da (5.4% increase) |
| Conditions | Calculated from molecular formula (C21H20FN3O vs. C21H21N3O) |
Why This Matters
The higher molecular weight and increased lipophilicity of the target compound may enhance blood-brain barrier penetration, a critical requirement for CNS-targeted mGluR5 modulators.
- [1] JP Patent 6286031, “Compound,” filed May 27, 2014, published February 14, 2018. View Source
